5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole
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Overview
Description
5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenylmethanesulfinyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole typically involves the reaction of phenylmethanesulfinyl chloride with 1,2,4-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in substitution reactions, where the phenylmethanesulfinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 5-(Phenylmethanesulfonyl)-1,2,4-thiadiazole.
Reduction: Formation of 5-(Phenylmethanesulfanyl)-1,2,4-thiadiazole.
Substitution: Formation of various substituted thiadiazoles depending on the reactants used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfinyl group may play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(Phenylmethanesulfanyl)-1,2,4-thiadiazole: Similar structure but with a sulfide group instead of a sulfinyl group.
5-(Phenylmethanesulfonyl)-1,2,4-thiadiazole: Similar structure but with a sulfone group instead of a sulfinyl group.
5-(Phenylmethanesulfinyl)-1,3,4-thiadiazole: Similar structure but with a different thiadiazole ring.
Uniqueness
5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
922504-47-0 |
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Molecular Formula |
C9H8N2OS2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
5-benzylsulfinyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H8N2OS2/c12-14(9-10-7-11-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
LEOFPNWACVTWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=NC=NS2 |
Origin of Product |
United States |
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